trans-4-Decen-1-al chemical properties and structure
trans-4-Decen-1-al chemical properties and structure
An In-depth Technical Guide to trans-4-Decen-1-al
Prepared by: Gemini, Senior Application Scientist
Introduction
trans-4-Decen-1-al, also known as (E)-4-Decenal, is a monounsaturated fatty aldehyde that commands significant interest across the flavor, fragrance, and chemical synthesis sectors.[1][2] Its distinct chemical structure, featuring a ten-carbon chain with a trans-configured double bond and a terminal aldehyde group, imparts a unique and powerful organoleptic profile often described as aldehydic, citrus-like (specifically orange and mandarin), and green.[3][4][5][6] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of trans-4-Decen-1-al for researchers, chemists, and professionals in drug development and chemical industries.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structural features and identifiers. The molecule consists of a ten-carbon aliphatic chain with a double bond between carbons 4 and 5 in the trans or (E) configuration, and an aldehyde functional group at the C1 position.[7]
The trans configuration of the double bond is a critical determinant of its physical properties and biological activity compared to its cis isomer.[7]
Caption: 2D Structure of trans-4-Decen-1-al.
Physicochemical and Organoleptic Properties
trans-4-Decen-1-al is a colorless to pale yellow liquid.[7][10] Its hydrophobic carbon chain results in limited solubility in water, but it is soluble in organic solvents like alcohol.[7][11]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [7][10] |
| Boiling Point | 90-100 °C (at 15 torr/mmHg) | [8][10] |
| Density | 0.835 - 0.845 g/cm³ @ 25°C | [5][8] |
| Refractive Index | 1.440 - 1.450 @ 20°C | [5][8] |
| Flash Point | 78 - 85 °C | [5][8] |
| Vapor Pressure | 0.119 mmHg @ 25°C | [5] |
| LogP | 3.102 | [8] |
| Odor Profile | Powerful, aldehydic, orange, mandarin, green, floral | [3][4][5][6] |
| Taste Profile | Strong overripe citrus, fatty, waxy notes | [5] |
Synthesis and Mechanistic Considerations
A reliable and common method for the preparation of trans-4-Decen-1-al is through the selective oxidation of the corresponding primary alcohol, trans-4-Decen-1-ol.
Expertise & Causality: The choice of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the double bond. Reagents like Pyridinium chlorochromate (PCC) or conditions used in Swern or Dess-Martin periodinane oxidations are preferred due to their mildness and high selectivity for converting primary alcohols to aldehydes.
A representative synthetic pathway involves a cross-coupling reaction to form the carbon skeleton, followed by deprotection and oxidation. A method has been described involving the coupling of n-pentyl magnesium bromide with a protected 5-bromo-trans-4-pentenal derivative, followed by deprotection to yield the target aldehyde.[12]
Example Protocol: Grignard Coupling and Deprotection
This protocol is conceptualized based on a patented synthesis method.[12]
Step 1: Protection of Aldehyde
-
Reaction: 5-bromo-trans-4-pentenal is reacted with trimethyl orthoformate and an acid catalyst in methanol to form 5-bromo-trans-4-pentenal dimethanol acetal.
-
Rationale: The aldehyde group is highly reactive towards Grignard reagents. Protecting it as an acetal prevents unwanted side reactions during the coupling step.
Step 2: Grignard Cross-Coupling
-
Reaction: The protected bromo-alkene is coupled with n-pentyl magnesium bromide in an anhydrous ether solvent (like methyltetrahydrofuran) using a nickel catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)).
-
Rationale: This organometallic cross-coupling reaction efficiently forms the C-C bond, extending the carbon chain to the desired ten-carbon length. The nickel catalyst is crucial for facilitating this transformation.
Step 3: Deprotection (Hydrolysis)
-
Reaction: The resulting trans-4-decenal dimethanol acetal is treated with a dilute acid to hydrolyze the acetal and regenerate the aldehyde functional group.
-
Rationale: This final step unmasks the aldehyde, yielding the target product, trans-4-Decen-1-al. The reaction is typically straightforward and high-yielding.
Caption: High-level workflow for the synthesis of trans-4-Decen-1-al.
Analytical Characterization for Validation
To ensure the identity, purity, and stereochemistry of synthesized trans-4-Decen-1-al, a combination of spectroscopic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in CDCl₃): Key diagnostic signals confirm the structure.[12]
-
Aldehyde Proton (CHO): A distinct singlet or triplet around δ 9.76 ppm.[12]
-
Olefinic Protons (CH=CH): A multiplet between δ 5.31-5.47 ppm. The large coupling constant (J value, typically >14 Hz) for these protons confirms the trans geometry.[12]
-
Aliphatic Protons: A series of multiplets between δ 0.90-2.45 ppm corresponding to the various CH₂ and CH₃ groups.[12]
-
-
¹³C NMR (in CDCl₃): Provides a carbon backbone map.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and analyze fragmentation patterns, which serves as a molecular fingerprint.[1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154.25) should be observable.
-
Fragmentation: Common fragmentation patterns for aliphatic aldehydes include McLafferty rearrangement and cleavage at bonds alpha and beta to the carbonyl and double bond, providing structural confirmation.
Applications and Biological Relevance
trans-4-Decen-1-al is highly valued for its sensory properties and reactivity.
-
Flavor and Fragrance: It is a potent ingredient used to impart fresh, natural, and powerful citrus (orange, tangerine) top notes in perfumes, cosmetics, and a variety of food products.[2][4][5][10] It is found naturally in coriander leaf and yuzu.[13]
-
Chemical Intermediate: The aldehyde functionality makes it a versatile starting material for the synthesis of other valuable chemicals, including alcohols, esters, and other derivatives for various industrial applications.[2][7]
-
Uremic Toxin: It has been identified as a uremic toxin, which are compounds that accumulate in the body during renal failure.[1] This is an area of interest for clinical and toxicological research.
Safety and Handling
As an aldehyde, trans-4-Decen-1-al requires careful handling. It is listed as an irritant to the eyes, skin, and respiratory system.[8][10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[2][8] The material is a combustible liquid and should be stored away from ignition sources in a cool, well-ventilated area.[8]
References
-
Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from Chemsrc. [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. Retrieved from The Good Scents Company. [Link]
-
PubChem. (n.d.). trans-4-Decen-1-al. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
-
The Fragrance Conservatory. (n.d.). trans-4-Decen-1-al. Retrieved from The Ingredient Directory. [Link]
Sources
- 1. trans-4-Decen-1-al | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans-4-decenal (65405-70-1) | Chemical Product Exporter [chemicalbull.com]
- 3. TRANS-4-DECEN-1-AL | 65405-70-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. CAS 65405-70-1: trans-4-Decen-1-al | CymitQuimica [cymitquimica.com]
- 8. trans-4-Decenal | CAS#:65405-70-1 | Chemsrc [chemsrc.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. parchem.com [parchem.com]
- 12. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]
- 13. trans-4-Decen-1-al | The Fragrance Conservatory [fragranceconservatory.com]
